molecular formula C17H12BrN B11986150 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- CAS No. 53600-19-4

2-Naphthalenamine, N-[(4-bromophenyl)methylene]-

Cat. No.: B11986150
CAS No.: 53600-19-4
M. Wt: 310.2 g/mol
InChI Key: ZKBFSKUQQHRGSH-UHFFFAOYSA-N
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Description

2-Naphthalenamine, N-[(4-bromophenyl)methylene]- is a chemical compound with the molecular formula C17H12BrN and a molecular weight of 310.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- typically involves the reaction of 2-naphthalenamine with 4-bromobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Chemical Reactions Analysis

2-Naphthalenamine, N-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:

Scientific Research Applications

2-Naphthalenamine, N-[(4-bromophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Naphthalenamine, N-[(4-bromophenyl)methylene]- can be compared with other similar compounds, such as:

    2-Naphthalenamine, N-[(4-chlorophenyl)methylene]-: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    2-Naphthalenamine, N-[(4-fluorophenyl)methylene]-: This compound has a fluorine atom instead of a bromine atom.

    2-Naphthalenamine, N-[(4-iodophenyl)methylene]-: This compound has an iodine atom instead of a bromine atom.

The uniqueness of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- lies in its specific chemical properties and reactivity, which are influenced by the presence of the bromine atom .

Properties

CAS No.

53600-19-4

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C17H12BrN/c18-16-8-5-13(6-9-16)12-19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H

InChI Key

ZKBFSKUQQHRGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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